[3-(2,6-Dimethyl-morpholine-4-carbonyl)-phenyl]-(2,6-dimethyl-morpholin-4-yl)-methanone
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Overview
Description
[3-(2,6-Dimethyl-morpholine-4-carbonyl)-phenyl]-(2,6-dimethyl-morpholin-4-yl)-methanone is a complex organic compound characterized by its unique structure, which includes two morpholine rings and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2,6-Dimethyl-morpholine-4-carbonyl)-phenyl]-(2,6-dimethyl-morpholin-4-yl)-methanone typically involves multiple steps, starting with the preparation of the morpholine rings. These rings are then functionalized with dimethyl groups at the 2 and 6 positions. The phenyl group is introduced through a carbonylation reaction, which links the morpholine rings to the phenyl group via a methanone bridge.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[3-(2,6-Dimethyl-morpholine-4-carbonyl)-phenyl]-(2,6-dimethyl-morpholin-4-yl)-methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.
Scientific Research Applications
[3-(2,6-Dimethyl-morpholine-4-carbonyl)-phenyl]-(2,6-dimethyl-morpholin-4-yl)-methanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [3-(2,6-Dimethyl-morpholine-4-carbonyl)-phenyl]-(2,6-dimethyl-morpholin-4-yl)-methanone involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a similar ester functional group.
Acetylacetone: Another compound with a similar keto-enol tautomerism.
Diketene: A reactive intermediate used in the synthesis of various organic compounds.
Uniqueness
[3-(2,6-Dimethyl-morpholine-4-carbonyl)-phenyl]-(2,6-dimethyl-morpholin-4-yl)-methanone is unique due to its dual morpholine rings and phenyl group, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with a wide range of molecular targets, making it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
1005263-02-4 |
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Molecular Formula |
C20H28N2O4 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
[3-(2,6-dimethylmorpholine-4-carbonyl)phenyl]-(2,6-dimethylmorpholin-4-yl)methanone |
InChI |
InChI=1S/C20H28N2O4/c1-13-9-21(10-14(2)25-13)19(23)17-6-5-7-18(8-17)20(24)22-11-15(3)26-16(4)12-22/h5-8,13-16H,9-12H2,1-4H3 |
InChI Key |
IHJDRYNYQYKMMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC(=CC=C2)C(=O)N3CC(OC(C3)C)C |
Origin of Product |
United States |
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